Cas no 18086-24-3 (2,5-Dimethoxyphenylacetonitrile)

2,5-Dimethoxyphenylacetonitrile is a versatile organic compound with the molecular formula C₁₀H₁₁NO₂. It features a phenylacetonitrile core substituted with methoxy groups at the 2 and 5 positions, enhancing its reactivity in synthetic applications. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its electron-rich aromatic system makes it suitable for electrophilic substitution reactions, while the nitrile group offers further functionalization potential. The methoxy substituents contribute to its stability and solubility in organic solvents, facilitating its use in multistep synthetic routes. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2,5-Dimethoxyphenylacetonitrile structure
18086-24-3 structure
Product Name:2,5-Dimethoxyphenylacetonitrile
CAS No:18086-24-3
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD00016388
CID:122757
PubChem ID:2758432
Update Time:2025-10-28

2,5-Dimethoxyphenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-Dimethoxyphenyl)acetonitrile
    • 2,5-DIMETHOXYPHENYLACETONITRILE
    • 2,5-Dimethyoxyphenylacetonitrile
    • Benzeneacetonitrile,2,5-dimethoxy-
    • CS-0302682
    • AM20030199
    • (2,5-dimethoxyphenyl)acetonitrile
    • Benzeneacetonitrile, 2,5-dimethoxy-
    • AS-62502
    • 18086-24-3
    • J-507352
    • D95884
    • EN300-1827743
    • DTXSID70374326
    • SCHEMBL11825653
    • AKOS006344166
    • AC-25728
    • FT-0637647
    • MFCD00016388
    • DB-020108
    • 2,5-Dimethoxyphenylacetonitrile
    • MDL: MFCD00016388
    • Inchi: 1S/C10H11NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5H2,1-2H3
    • InChI Key: DBKDGRJAFWDOOJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1CC#N)OC

Computed Properties

  • Exact Mass: 177.07900
  • Monoisotopic Mass: 177.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.082
  • Melting Point: 51-53°C
  • Boiling Point: 305.6°Cat760mmHg
  • Flash Point: 121.6°C
  • PSA: 42.25000
  • LogP: 1.76988
  • Solubility: Uncertain

2,5-Dimethoxyphenylacetonitrile Security Information

  • Hazardous Material transportation number:3276
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: T
  • HazardClass:TOXIC
  • Risk Phrases:R20/21/22; R36/37/38

2,5-Dimethoxyphenylacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,5-Dimethoxyphenylacetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D480913-50mg
2,5-Dimethoxyphenylacetonitrile
18086-24-3
50mg
$58.00 2023-05-18
TRC
D480913-100mg
2,5-Dimethoxyphenylacetonitrile
18086-24-3
100mg
$75.00 2023-05-18
TRC
D480913-500mg
2,5-Dimethoxyphenylacetonitrile
18086-24-3
500mg
$115.00 2023-05-18
eNovation Chemicals LLC
D547754-5g
2,5-Dimethoxyphenylacetonitrile
18086-24-3 97%
5g
$800 2023-09-03
eNovation Chemicals LLC
D547754-25g
2,5-Dimethoxyphenylacetonitrile
18086-24-3 97%
25g
$1800 2023-09-03
TRC
D480913-1g
2,5-Dimethoxyphenylacetonitrile
18086-24-3
1g
$207.00 2023-05-18
TRC
D480913-2.5g
2,5-Dimethoxyphenylacetonitrile
18086-24-3
2.5g
$460.00 2023-05-18
abcr
AB150555-5 g
2,5-Dimethoxyphenylacetonitrile, 98%; .
18086-24-3 98%
5g
€214.80 2023-05-09
abcr
AB150555-25 g
2,5-Dimethoxyphenylacetonitrile, 98%; .
18086-24-3 98%
25g
€714.60 2023-05-09
Fluorochem
132900-5g
2,5-Dimethoxyphenylacetonitrile
18086-24-3 98%
5g
£106.00 2022-02-28

2,5-Dimethoxyphenylacetonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:18086-24-3)2,5-Dimethoxyphenylacetonitrile
Order Number:A24718
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):1205.0/292.0
Email:sales@amadischem.com

Additional information on 2,5-Dimethoxyphenylacetonitrile

Introduction to 2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3)

2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. Its unique structural features, consisting of a phenyl ring substituted with two methoxy groups and an acetonitrile side chain, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has found applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its reactivity and structural flexibility.

The CAS No. 18086-24-3 designation provides a unique identifier for this compound, ensuring precise classification and communication within the scientific community. The presence of methoxy groups at the 2- and 5-positions enhances the electrophilic nature of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. Additionally, the acetonitrile moiety introduces a polar functional group that can participate in various chemical transformations, including nucleophilic addition reactions and metal-catalyzed cross-coupling reactions.

Recent advancements in medicinal chemistry have highlighted the importance of 2,5-Dimethoxyphenylacetonitrile in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing complex heterocyclic scaffolds that exhibit pharmacological activity against a range of diseases. The compound’s ability to serve as a precursor for biologically active molecules has made it a subject of interest in drug discovery programs aimed at developing treatments for neurological disorders, infectious diseases, and cancer.

In synthetic organic chemistry, 2,5-Dimethoxyphenylacetonitrile is valued for its role in constructing aryl-substituted amides and nitriles. These functional groups are prevalent in many pharmacologically active compounds and are often introduced through condensation reactions or metal-catalyzed coupling processes. The methoxy groups also provide opportunities for further functionalization via oxidation or reduction reactions, allowing chemists to tailor the properties of the final product.

One notable application of 2,5-Dimethoxyphenylacetonitrile is in the synthesis of bioactive natural products and their derivatives. Researchers have leveraged its structural framework to develop analogs of known bioactive molecules with improved pharmacokinetic profiles. The compound’s compatibility with various synthetic methodologies makes it a valuable building block for constructing complex molecular architectures.

The pharmaceutical industry has also explored the use of 2,5-Dimethoxyphenylacetonitrile in the development of novel antimicrobial agents. The combination of methoxy and acetonitrile functionalities provides a scaffold that can interact with biological targets in unique ways, potentially leading to the discovery of new antibiotics or antifungal compounds. Furthermore, its role as an intermediate in the synthesis of kinase inhibitors has been investigated, given the importance of tyrosine kinases in signal transduction pathways associated with various diseases.

From an agrochemical perspective, 2,5-Dimethoxyphenylacetonitrile has been utilized in the development of herbicides and pesticides. Its structural features allow for interactions with biological targets in plants and pests, offering potential solutions to challenges faced by modern agriculture. The compound’s reactivity enables chemists to design derivatives with enhanced efficacy and reduced environmental impact.

The synthesis of 2,5-Dimethoxyphenylacetonitrile typically involves multi-step organic transformations starting from readily available precursors such as anisole (methyl phenyl ether). Common synthetic routes include halogenation followed by nucleophilic substitution or direct functionalization at specific positions on the aromatic ring. Advances in catalytic methods have also enabled more efficient and sustainable routes to this compound, reducing waste and improving yields.

In conclusion, 2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3) is a multifunctional organic compound with broad applications across pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features make it a valuable intermediate for constructing biologically active molecules, and recent research continues to uncover new synthetic strategies for utilizing this compound effectively. As drug discovery efforts continue to evolve, 2,5-Dimethoxyphenylacetonitrile is poised to remain a key player in the development of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18086-24-3)2,5-Dimethoxyphenylacetonitrile
A24718
Purity:99%/99%
Quantity:25g/5g
Price ($):1205.0/292.0
Email